Aplyronine A
CAS No.:
Cat. No.: VC1843137
Molecular Formula: C59H101N3O14
Molecular Weight: 1076.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C59H101N3O14 |
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Molecular Weight | 1076.4 g/mol |
IUPAC Name | [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |
Standard InChI | InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49+,50+,51+,52-,53-,55+,56-,57-/m1/s1 |
Standard InChI Key | JMXMEKJLQWJRHY-GDEZZODWSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)[C@H](COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC |
SMILES | CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Canonical SMILES | CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Introduction
Discovery and Origin
Aplyronine A belongs to a family of marine macrolides isolated from the Japanese sea hare Aplysia kurodai. It was first characterized alongside its congeners, Aplyronines B and C, which differ in their esterification patterns . These compounds are produced by the organism as part of its chemical defense system. The potent biological activity of Aplyronine A has made it a significant compound of interest despite its extremely limited natural supply, necessitating synthetic approaches for further investigation .
Initial Characterization
The initial characterization of Aplyronine A revealed its extraordinary cytotoxicity against various cancer cell lines. Its unique structural features include a 24-membered macrolactone ring and a long aliphatic side chain, both of which contribute to its biological activity . Early studies demonstrated that Aplyronine A exhibited significantly higher cytotoxicity compared to its natural congeners Aplyronines B and C, despite their structural similarities .
Chemical Structure and Properties
Aplyronine A possesses a complex chemical structure featuring a 24-membered macrolactone ring with multiple stereogenic centers and a distinctive side chain. The complete structure was elucidated through extensive spectroscopic analyses and confirmed by total synthesis .
Structural Features
The macrolactone portion of Aplyronine A contains several key functional groups, including a conjugated diene, multiple hydroxyl groups, and an N,N,O-trimethylserine (TMSer) ester at C7 . The side chain extends from C24 to C34 and is responsible for binding to actin . Critical structural elements include:
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A 24-membered macrolactone ring (C1-C23)
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A C7 N,N,O-trimethylserine ester moiety
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A C9 hydroxyl group
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A conjugated diene within the macrolactone ring
These structural elements work in concert to confer the molecule's potent biological activities. The absolute stereochemistry of all chiral centers was definitively established through total synthesis efforts .
Biological Activity and Mechanism of Action
Aplyronine A exhibits exceptional biological activity through a unique mechanism involving simultaneous interaction with both actin and tubulin, two critical cytoskeletal proteins.
Actin Depolymerization
Aplyronine A is a potent actin-depolymerizing agent. Studies monitoring pyrenyl-actin fluorescence demonstrated that Aplyronine A:
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Inhibits both the velocity and degree of actin polymerization
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Rapidly depolymerizes F-actin
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Forms a 1:1 complex with G-actin
The side chain of Aplyronine A appears to be primarily responsible for its actin-binding and severing activity, as suggested by comparative analysis with other actin-depolymerizing macrolides .
Tubulin Interaction and Heterotrimeric Complex Formation
What distinguishes Aplyronine A from other actin-targeting agents is its ability to inhibit microtubule assembly through a previously unobserved mechanism. Research has revealed that Aplyronine A:
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Forms a 1:1:1 heterotrimeric complex with actin and tubulin
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Synergistically binds to tubulin in association with actin
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Inhibits tubulin polymerization through this complex formation
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Disrupts spindle formation and mitosis at picomolar concentrations (100 pM)
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Affects microtubule assembly at concentrations much lower than needed for actin cytoskeleton disassembly
This unprecedented protein-protein interaction (PPI) induction between actin and tubulin represents a novel mechanism of action among anticancer agents .
Structure-Activity Relationships
Structure-activity relationship studies have provided crucial insights into the molecular basis of Aplyronine A's potent biological activities. These studies have identified key structural elements essential for its cytotoxicity and protein-binding properties.
Hybrid Compound Studies
To further explore structure-activity relationships, hybrid compounds combining elements of Aplyronine A with other actin-targeting natural products have been synthesized and evaluated. A notable example is the Aplyronine A-Mycalolide B hybrid:
These results further support the hypothesis that Aplyronine A's exceptional cytotoxicity stems from its unique ability to induce protein-protein interactions between actin and tubulin, rather than from actin depolymerization alone .
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